2-Benzoil-1,3-indandiona

Descripción general

Descripción

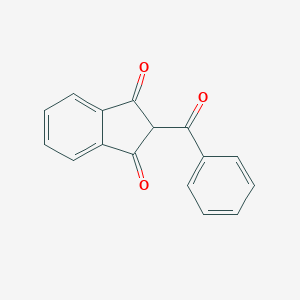

2-Benzoyl-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H10O3 and its molecular weight is 250.25 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Benzoyl-1H-indene-1,3(2H)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631512. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Benzoyl-1H-indene-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzoyl-1H-indene-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal: Tratamiento de Alzheimer y SIDA

2-Benzoil-1,3-indandiona: los derivados son importantes en la química medicinal debido a su similitud estructural con la indanona, que está asociada con compuestos biológicamente activos. Notablemente, Donepezil, utilizado para tratar la enfermedad de Alzheimer, e Indinavir, para el tratamiento del SIDA, están relacionados con este compuesto . La versatilidad de este andamiaje permite la síntesis de diversas moléculas biológicamente activas, lo que mantiene el interés en la investigación farmacéutica.

Electrónica Orgánica: Aceptor de Electrones en Colorantes

En el campo de la electrónica orgánica, This compound sirve como un aceptor de electrones ampliamente utilizado en el diseño de colorantes para aplicaciones de células solares. Sus propiedades de aceptación de electrones son cruciales para el desarrollo de fotoiniciadores de polimerización y cromóforos para aplicaciones ópticas no lineales (NLO) .

Fotopolímerización: Agentes Iniciadores

El papel del compuesto se extiende a la fotopolímerización, donde se utiliza como agente iniciador. Esta aplicación es particularmente importante en el desarrollo de nuevos materiales y recubrimientos, donde la polimerización controlada es esencial .

Bioimagen: Agentes de Contraste

This compound: los derivados se exploran como agentes de contraste en bioimagen. Su estructura química se puede adaptar para mejorar la calidad de la imagen, proporcionando una mejor visualización de los procesos biológicos y ayudando en el diagnóstico .

Biosensibilidad: Aplicaciones de Sensibilidad Óptica

Los derivados del compuesto también se emplean en biosensibilidad, particularmente en aplicaciones de sensibilidad óptica. Se pueden diseñar para responder a estímulos biológicos específicos, lo que los hace útiles para detectar varios bioquímicos .

Síntesis de Colorantes Azo: Coloración Textil y Alimentaria

This compound: es un precursor en la síntesis de colorantes azo, que se utilizan ampliamente en textiles y coloración de alimentos. Estos colorantes se valoran por sus colores vibrantes y su estabilidad .

Investigación Anticancerígena: Actividad Citotóxica

Estudios recientes han demostrado que los colorantes azo basados en indandiona exhiben actividad citotóxica contra líneas celulares de cáncer de páncreas. Esto abre posibles aplicaciones en la investigación anticancerígena, donde estos compuestos podrían formar parte de estrategias terapéuticas .

Actividad Antioxidante: Eliminación de Radicales

Algunos derivados de This compound han demostrado una buena actividad de eliminación de radicales. Esta propiedad antioxidante es beneficiosa en diversas aplicaciones, incluido el desarrollo de agentes protectores contra el estrés oxidativo .

Mecanismo De Acción

Target of Action

The primary target of 2-Benzoyl-1,3-indanedione is DNA . The compound interacts with the nitrogen nucleophile on its benzene ring, which attacks the base of an adenine or guanine base pair .

Mode of Action

The mode of action of 2-Benzoyl-1,3-indanedione involves the formation of an amide bond between the indane group and one of the bases in DNA . This interaction occurs when the nitrogen nucleophile on the benzene ring of the compound attacks the base of an adenine or guanine base pair .

Pharmacokinetics

As a small molecule with a molecular weight of 2502488 , it is likely to have good bioavailability and can be distributed throughout the body.

Result of Action

The result of the action of 2-Benzoyl-1,3-indanedione is the formation of an amide bond with DNA . This can potentially alter the structure of the DNA and influence its function, leading to changes at the molecular and cellular levels.

Actividad Biológica

2-Benzoyl-1H-indene-1,3(2H)-dione, also known as indan-1,3-dione derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Benzoyl-1H-indene-1,3(2H)-dione is C₁₅H₁₀O₂, and it features a unique indene structure with a ketone functional group that contributes to its reactivity and biological activity. The compound is characterized by its ability to undergo various chemical reactions such as oxidation and substitution, which can influence its biological efficacy.

Anticancer Activity

Research indicates that derivatives of 2-benzoyl-1H-indene-1,3(2H)-dione exhibit antiproliferative effects against various cancer cell lines. A study demonstrated that these compounds could inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis |

| MCF-7 | 15 | Cell cycle arrest at G0/G1 phase |

| A549 | 12 | Inhibition of PI3K/Akt signaling pathway |

Antimicrobial Activity

The compound has shown antimicrobial properties , particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways. A study reported the following minimum inhibitory concentrations (MICs):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, 2-benzoyl-1H-indene-1,3(2H)-dione has been investigated for its anti-inflammatory effects . It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of 2-benzoyl-1H-indene-1,3(2H)-dione can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It may act on specific receptors that play a role in apoptosis and inflammatory responses.

Study on Anticancer Properties

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer activity of synthesized derivatives of 2-benzoyl-1H-indene-1,3(2H)-dione. The results indicated that modifications at the benzoyl position enhanced cytotoxicity against breast cancer cells while maintaining selectivity over normal cells. The study highlighted the structure-activity relationship (SAR) that could guide future drug design efforts.

Antimicrobial Evaluation

Another significant study assessed the antimicrobial efficacy of the compound against various pathogens. The findings revealed that derivatives with halogen substitutions exhibited improved activity against resistant strains of bacteria, indicating a promising avenue for developing new antibiotics.

Propiedades

IUPAC Name |

2-benzoylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3/c17-14(10-6-2-1-3-7-10)13-15(18)11-8-4-5-9-12(11)16(13)19/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURMMRCWXJLUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170495 | |

| Record name | 1,3-Indandione, 2-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-95-1 | |

| Record name | 2-Benzoyl-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Indandione, 2-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1785-95-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Indandione, 2-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1785-95-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Benzoyl-1,3-indandione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ5WS54TBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.